molecular formula C8H13FO2 B13254699 1-(3-Fluoro-2-hydroxypropyl)cyclobutane-1-carbaldehyde

1-(3-Fluoro-2-hydroxypropyl)cyclobutane-1-carbaldehyde

Cat. No.: B13254699
M. Wt: 160.19 g/mol
InChI Key: SCNCQNBJGLXQFF-UHFFFAOYSA-N
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Description

1-(3-Fluoro-2-hydroxypropyl)cyclobutane-1-carbaldehyde is an organic compound with the molecular formula C8H13FO2 It features a cyclobutane ring substituted with a fluoro-hydroxypropyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluoro-2-hydroxypropyl)cyclobutane-1-carbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the cyclobutane ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the fluoro-hydroxypropyl group: This step often involves the use of fluorinating agents and hydroxylation reactions.

    Aldehyde functionalization:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoro-2-hydroxypropyl)cyclobutane-1-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like KMnO4 or H2O2.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like NaBH4 or LiAlH4.

    Substitution: The fluoro group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4, H2O2, PCC, DMP

    Reduction: NaBH4, LiAlH4

    Substitution: Nucleophiles like OH-, NH2-, and CN-

Major Products

    Oxidation: 1-(3-Fluoro-2-hydroxypropyl)cyclobutane-1-carboxylic acid

    Reduction: 1-(3-Fluoro-2-hydroxypropyl)cyclobutane-1-methanol

    Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used

Scientific Research Applications

1-(3-Fluoro-2-hydroxypropyl)cyclobutane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-2-hydroxypropyl)cyclobutane-1-carbaldehyde depends on its interaction with specific molecular targets. The fluoro and hydroxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially modifying their function.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chloro-2-hydroxypropyl)cyclobutane-1-carbaldehyde
  • 1-(3-Bromo-2-hydroxypropyl)cyclobutane-1-carbaldehyde
  • 1-(3-Hydroxypropyl)cyclobutane-1-carbaldehyde

Uniqueness

1-(3-Fluoro-2-hydroxypropyl)cyclobutane-1-carbaldehyde is unique due to the presence of the fluoro group, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C8H13FO2

Molecular Weight

160.19 g/mol

IUPAC Name

1-(3-fluoro-2-hydroxypropyl)cyclobutane-1-carbaldehyde

InChI

InChI=1S/C8H13FO2/c9-5-7(11)4-8(6-10)2-1-3-8/h6-7,11H,1-5H2

InChI Key

SCNCQNBJGLXQFF-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CC(CF)O)C=O

Origin of Product

United States

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